

Thermodynamic Modeling of Cummingtonite Stability: Application Notes and Protocols

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Compound of Interest

Compound Name: CUMMINGTONITE

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These application notes provide a comprehensive overview of the thermodynamic modeling of **cummingtonite** stability, a key indicator mineral in metamorphic and igneous petrology. This document outlines the necessary thermodynamic data, experimental protocols for data acquisition, and the computational workflow for modeling its phase relations.

Introduction to Cummingtonite Stability

Cummingtonite is a complex monoclinic amphibole with the general formula $(\text{Mg,Fe})_7\text{Si}_8\text{O}_{22}(\text{OH})_2$. Its stability is a function of pressure (P), temperature (T), and the chemical composition of the system, particularly the Mg/(Mg+Fe) ratio and the activities of H_2O and O_2 .^[1] Thermodynamic modeling allows for the prediction of **cummingtonite** stability fields and its equilibrium assemblages with other minerals, providing valuable insights into the petrogenesis of a wide range of rock types, from metamorphosed iron formations to silicic volcanic rocks.^{[1][2]}

Thermodynamic Data for Cummingtonite Modeling

Accurate thermodynamic modeling requires a consistent set of standard state thermodynamic properties for the end-members of the **cummingtonite** solid solution series: magnesio-**cummingtonite** ($\text{Mg}_7\text{Si}_8\text{O}_{22}(\text{OH})_2$) and grunerite ($\text{Fe}_7\text{Si}_8\text{O}_{22}(\text{OH})_2$). The following tables summarize the essential data required for such calculations, primarily based on the internally consistent dataset of Berman (1988) and the solution model of Ghiorso et al. (1995).^[3]

Table 1: Standard State Thermodynamic Properties of **Cummingtonite** End-Members at 298.15 K and 1 bar

Property	Magnesio-cummingtonite (Mg ₇ Si ₈ O ₂₂ (OH) ₂)	Grunerite (Fe ₇ Si ₈ O ₂₂ (OH) ₂)
Enthalpy of Formation (ΔH°_f)	-12200.7 kJ/mol	-10850.7 kJ/mol
Standard Entropy (S°)	548.1 J/mol·K	652.7 J/mol·K
Molar Volume (V°)	28.5 J/bar	29.5 J/bar
Heat Capacity (C_p)	a = 1011.5, b = 0.198, c = -20.9, d = -1.98e-5	a = 1045.5, b = 0.205, c = -21.7, d = -2.05e-5

Note: Heat capacity is expressed as $C_p = a + bT + cT^{-2} + dT^2$. Data extracted and synthesized from foundational thermodynamic databases and solution models.

Table 2: Experimentally Determined Stability Limits and Phase Assemblages for **Cummingtonite**

Bulk Composition	Pressure (kbar)	Temperature (°C)	Stable Assemblage	Reference
Mn-cummingtonite	0.5 - 1.5	650 - 675	Mn-cummingtonite	
Mn-cummingtonite	3	~580 - 640	Mn-cummingtonite	[4]
$Mg_{3.5}Fe_{3.5}Si_8O_{22}(OH)_2$	2	500	Actinolite + Cummingtonite	[5][6]
$Mg_{3.5}Fe_{3.5}Si_8O_{22}(OH)_2$	2	600	Actinolite + Cummingtonite	[5][6]
Ca-free, Fe-Mg system	< 10	< 740	Cummingtonite + Olivine + Quartz	[1]
Mg-rich compositions	Higher P & T	-	Cummingtonite + Orthopyroxene + Quartz	[1]

Experimental Protocols for Determining Cummingtonite Stability

The thermodynamic data presented above are derived from various experimental techniques. The following protocols outline the general methodologies for hydrothermal synthesis and phase equilibrium experiments.

Protocol for Hydrothermal Synthesis of Cummingtonite

This protocol is a generalized procedure for synthesizing **cummingtonite** solid solutions for experimental studies.

1. Starting Material Preparation:

- Prepare a starting mix of oxides (SiO_2 , MgO , Fe_2O_3), carbonates ($CaCO_3$), or gels with the desired bulk composition of the target **cummingtonite**. [5]
- For Fe-bearing systems, use an oxygen-balanced mix to control the initial oxidation state. [5]

- Thoroughly grind the mixture under acetone or ethanol in an agate mortar to ensure homogeneity.
2. Encapsulation:
- Load the starting mixture into a noble metal capsule (e.g., Ag-Pd or Au).
 - Add a precise amount of deionized water to the capsule to ensure water saturation during the experiment.
 - To control oxygen fugacity, a double-capsule technique is often employed, with a solid oxygen buffer (e.g., Fayalite-Magnetite-Quartz, FMQ) in the outer capsule.[5]
 - Weld the capsule(s) shut to prevent leakage.
3. Hydrothermal Experiment:
- Place the encapsulated sample into a cold-seal hydrothermal pressure vessel.
 - Heat the vessel to the desired temperature and pressurize with a fluid medium (e.g., water or argon) to the target pressure.
 - Maintain the experimental conditions for a sufficient duration to allow for the crystallization and equilibration of the amphibole phases (can range from days to months).[5]
4. Quenching and Sample Analysis:
- Rapidly quench the pressure vessel to room temperature to preserve the high-temperature mineral assemblage.
 - Extract the capsule, clean it, and carefully open it.
 - Analyze the run products using techniques such as X-ray diffraction (XRD) to identify the crystalline phases and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to determine the chemical composition of the synthesized **cummingtonite**.

Protocol for Phase Equilibrium Experiments

This protocol describes the methodology to determine the stability limits of **cummingtonite**.

1. Experimental Setup:

- Utilize either synthesized **cummingtonite** of a known composition or a mixture of minerals representing a specific assemblage.

- Encapsulate the starting materials as described in the hydrothermal synthesis protocol, ensuring control over pressure, temperature, and oxygen fugacity.

2. Reversal Experiments:

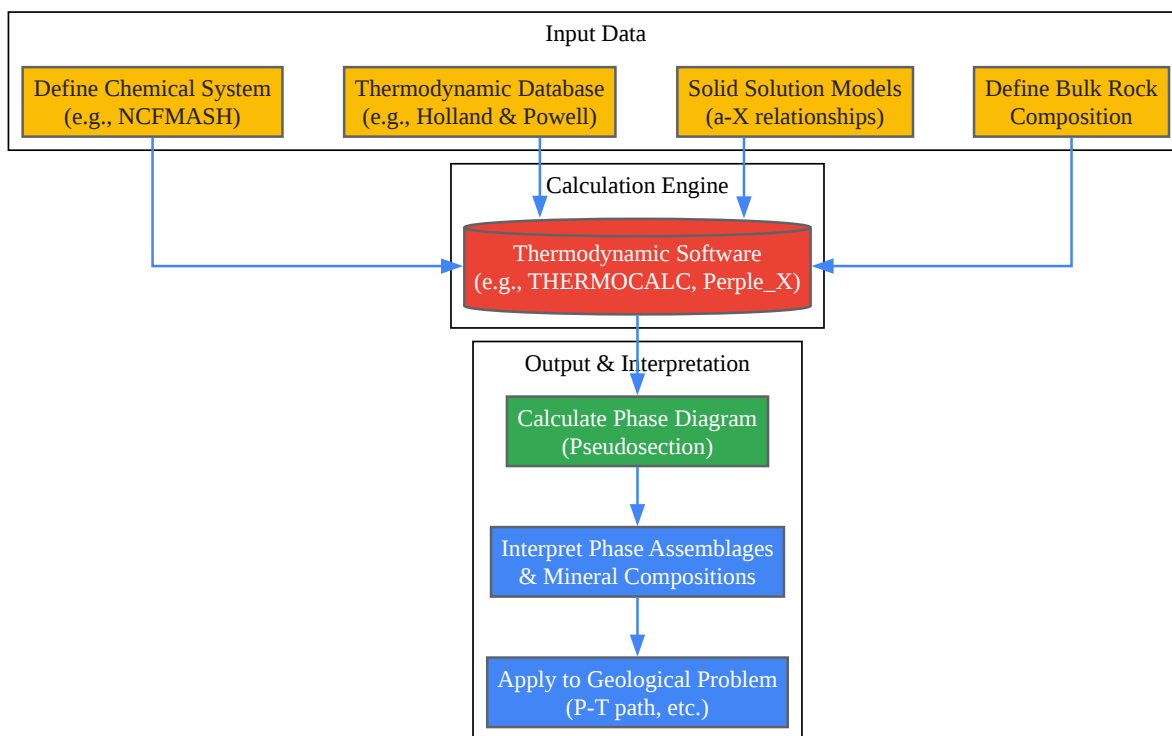
- To tightly constrain an equilibrium boundary, conduct reversal experiments. This involves approaching the boundary from both the high-temperature and low-temperature sides.
- For example, to determine a dehydration boundary, start with **cumingtonite** at conditions where it is stable and observe its breakdown to the higher-temperature assemblage. Conversely, start with the high-temperature assemblage and observe the growth of **cumingtonite** at lower temperatures.

3. Analysis of Run Products:

- After quenching, meticulously analyze the run products to determine the direction of the reaction.
- This is typically achieved by observing the growth or dissolution of specific phases using SEM and by changes in the relative proportions of phases as determined by XRD.

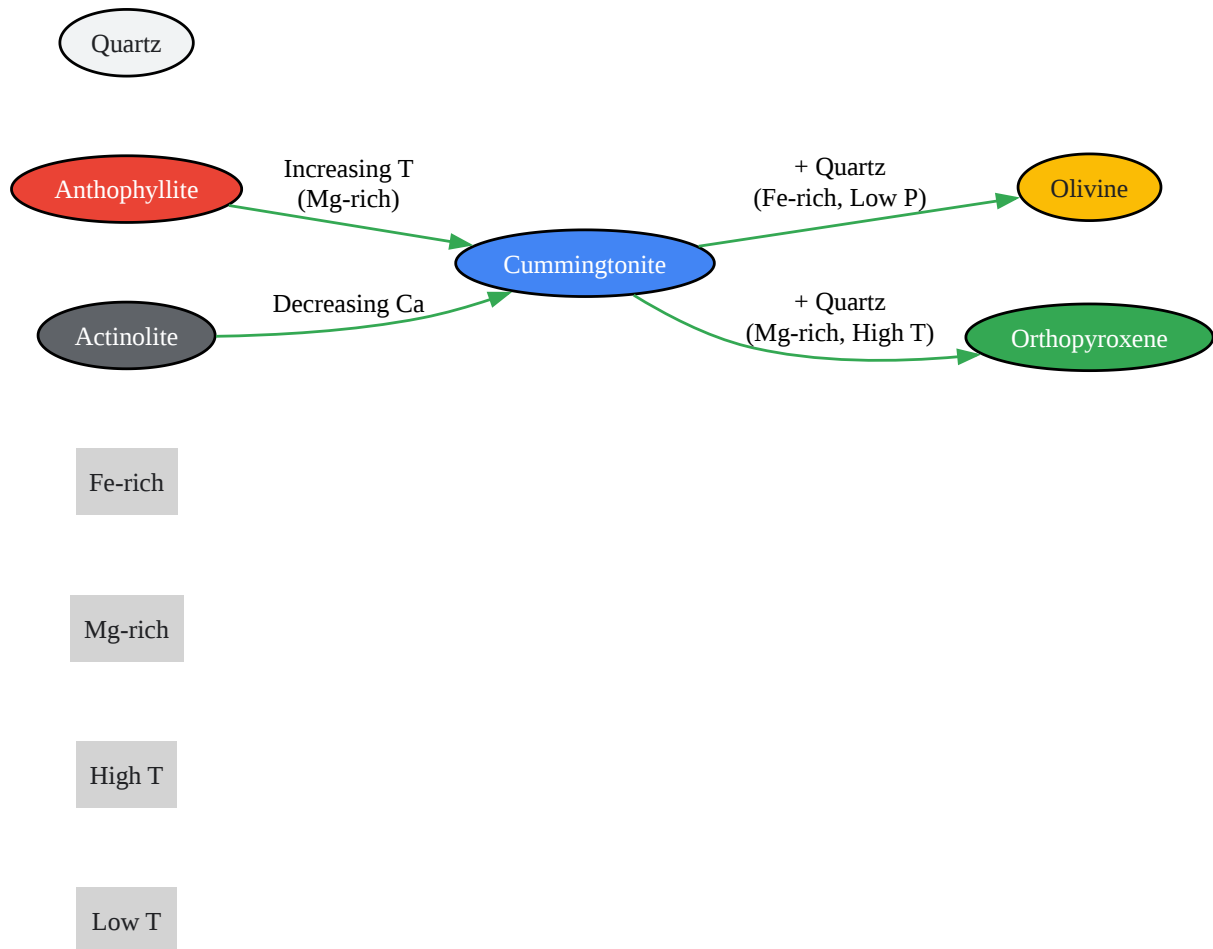
Visualizing Thermodynamic Modeling and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of thermodynamic modeling and the key phase relationships of **cumingtonite**.



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Caption: Workflow for thermodynamic modeling of **cummingtonite** stability.



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Caption: Simplified phase relations of **cummingtonite** with key minerals.

Conclusion

The thermodynamic modeling of **cummingtonite** stability is a powerful tool for quantitative petrology. By integrating robust thermodynamic datasets with detailed experimental work,

researchers can accurately model the phase equilibria of **cummingtonite**-bearing rocks. This allows for the determination of the pressure-temperature-composition conditions of their formation and subsequent metamorphic or magmatic history. The protocols and data provided herein serve as a foundational guide for scientists undertaking such studies.

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